molecular formula C4H5BrO B12433638 2-Bromocyclopropane-1-carbaldehyde

2-Bromocyclopropane-1-carbaldehyde

Cat. No.: B12433638
M. Wt: 148.99 g/mol
InChI Key: ZHWXEYGFAATRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromocyclopropane-1-carbaldehyde is a valuable small, strained ring molecule utilized in chemical synthesis for constructing complex structures with defined conformations and unique electronic properties . Its bifunctional reactivity, featuring both a bromo-substituted cyclopropane and an aldehyde group, makes it a versatile precursor in the preparation of cyclopropane-containing derivatives, such as carboxamides and other active compounds . Researchers employ this scaffold to develop novel molecules for biological activity screening, including investigations into anti-proliferative effects . The rigid conformation of the cyclopropane ring is particularly sought after for its potential to impart specific three-dimensional characteristics to the final target molecules, aiding in the exploration of structure-activity relationships in medicinal chemistry . This product is intended for research and development purposes and is strictly for use by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

2-bromocyclopropane-1-carbaldehyde

InChI

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h2-4H,1H2

InChI Key

ZHWXEYGFAATRAC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Bromocyclopropane 1 Carbaldehyde and Advanced Precursors

Direct Synthesis Strategies for 2-Bromocyclopropane-1-carbaldehyde

Direct synthesis involves the introduction of either the bromo or the carbaldehyde group onto a pre-existing cyclopropane (B1198618) scaffold. These methods are valued for their potential efficiency, although they present unique regioselectivity and reactivity challenges.

Carbonylation Approaches on Bromocyclopropane (B120050) Scaffolds

Carbonylation reactions introduce a carbon monoxide (CO) group into a substrate to form aldehydes or carboxylic acids. wikipedia.org In principle, the conversion of bromocyclopropane to this compound via carbonylation would involve the formation of an organometallic intermediate, such as a Grignard reagent, followed by reaction with a formylating agent.

However, the synthesis of the requisite cyclopropylmagnesium bromide from bromocyclopropane and magnesium in diethyl ether is known to be inefficient, yielding only about 25–30% of the desired Grignard reagent. wikipedia.org A significant portion of the starting material is converted to cyclopropane through side reactions on the metal surface. wikipedia.org This low efficiency in forming the key organometallic intermediate presents a substantial challenge for developing a high-yielding direct carbonylation or formylation process starting from a bromocyclopropane scaffold.

Selective Halogenation of Cyclopropane-1-carbaldehyde Derivatives

An alternative direct approach is the selective bromination of a cyclopropane-1-carbaldehyde derivative. This strategy relies on the ability to introduce a bromine atom onto the cyclopropane ring without affecting the aldehyde functional group. The reactivity of the C-H bonds on the cyclopropane ring is a critical factor.

A relevant example is the synthesis of 2-bromo-2-methylcyclopropane-1-carbaldehyde, which is prepared through the bromination of 2-methylcyclopropane-1-carbaldehyde. This reaction is typically performed using bromine (Br₂) in a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to achieve selective bromination at the desired ring position. The stability of different potential radical intermediates influences the reaction's selectivity; secondary C-H bonds are generally weaker and lead to more stable radicals than primary C-H bonds, making them more susceptible to halogenation. masterorganicchemistry.com This principle suggests that direct bromination of cyclopropane-1-carbaldehyde would preferentially occur at the C-2 position.

Synthesis of Key Bromocyclopropane Precursors

Given the challenges in direct synthesis, many routes rely on the preparation of bromocyclopropane itself, which then serves as a versatile precursor for further elaboration.

Cyclopropanation Reactions for Bromocyclopropane Formation

Cyclopropanation involves the creation of the three-membered ring from acyclic precursors, typically through the addition of a carbene or carbenoid to an alkene.

The addition of carbenes or carbenoids to alkenes is a fundamental method for forming cyclopropane rings. unl.ptmasterorganicchemistry.com To synthesize bromocyclopropanes via this route, one can employ a bromo-substituted alkene or a bromo-substituted carbene.

A prominent example of a carbenoid-mediated cyclopropanation is the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species. masterorganicchemistry.com Analogous reactions can be envisioned with bromo-substituted starting materials. Critically, these reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, the cyclopropanation of a (Z)-bromoalkene would yield the cis-bromocyclopropane, while a (E)-bromoalkene would produce the trans-bromocyclopropane. This stereocontrol is a significant advantage for synthesizing specific isomers of substituted bromocyclopropanes.

Decarboxylative halogenation provides a powerful method for converting carboxylic acids into organic halides with one fewer carbon atom. acs.orgnih.gov The Hunsdiecker reaction is the classic example of this transformation. wikipedia.orgbyjus.com It involves the reaction of a silver salt of a carboxylic acid with a halogen. wikipedia.org This method has been successfully applied to the synthesis of bromocyclopropane from cyclopropanecarboxylic acid.

The reaction proceeds via the formation of an acyl hypohalite intermediate from the silver carboxylate and bromine, which then undergoes radical decarboxylation to generate a cyclopropyl (B3062369) radical. wikipedia.orgalfa-chemistry.com This radical subsequently abstracts a bromine atom to form the final bromocyclopropane product. wikipedia.org

Several protocols exist for this transformation, with varying reagents and reported yields. The original Hunsdiecker method uses a pre-formed silver salt, while modifications, such as the Cristol-Firth modification, utilize the carboxylic acid directly with mercuric oxide and bromine. wikipedia.orgorgsyn.org

Table 1: Comparison of Hunsdiecker-type Reaction Protocols for Bromocyclopropane Synthesis
ProtocolStarting MaterialKey ReagentsSolventReported YieldReference
Hunsdiecker ReactionSilver cyclopropanecarboxylateBromine (Br₂)Dichlorodifluoromethane53% orgsyn.org
Cristol-Firth ModificationCyclopropanecarboxylic acidRed Mercuric Oxide (HgO), Bromine (Br₂)1,1,2,2-Tetrachloroethane53–65% orgsyn.org
Decomposition of PeroxidePeroxide of cyclopropanecarboxylic acidCarbon tetrabromide (CBr₄)Not specified43% orgsyn.org

These decarboxylative methods offer a reliable and relatively high-yielding pathway to the essential bromocyclopropane precursor from the commercially available cyclopropanecarboxylic acid. orgsyn.org

Controlled Partial Debromination of Gem-Dibromocyclopropanes

The synthesis of this compound can be approached through the selective removal of one bromine atom from a gem-dibromocyclopropane precursor. This method offers a direct route to the monobrominated cyclopropyl aldehyde. The success of this transformation hinges on the careful selection of reagents and reaction conditions to prevent over-reduction or other undesired side reactions.

Research in this area has explored various reducing agents to effect the partial debromination. The general scheme involves the reaction of a 1,1-dibromo-2-formylcyclopropane derivative with a suitable reductant. The challenge lies in achieving high chemoselectivity, where only one bromine atom is removed, leaving the aldehyde functional group and the second bromine atom intact.

Functional Group Interconversions to the Carbaldehyde Moiety

Alternative synthetic strategies involve the formation of the cyclopropane ring with a different functional group, which is then converted to the carbaldehyde moiety in a subsequent step. This approach provides flexibility and can be advantageous if the precursor functional groups are more readily introduced or manipulated.

Oxidative Transformations of Primary Bromocyclopropyl Alcohols

A common and effective method for synthesizing aldehydes is the oxidation of primary alcohols. wikipedia.orgchemguide.co.uklibretexts.orgbyjus.com In the context of this compound synthesis, this involves the oxidation of (2-bromocyclopropyl)methanol. A variety of oxidizing agents can be employed for this transformation. wikipedia.org

The choice of oxidant is crucial to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. wikipedia.orgchemguide.co.uklibretexts.org Milder oxidizing agents are generally preferred. The reaction is typically performed under anhydrous conditions to avoid the formation of the aldehyde hydrate, which is more susceptible to further oxidation. wikipedia.org

Several modern oxidation methods offer high yields and selectivity. These include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective reagent for converting primary alcohols to aldehydes. wikipedia.org

TEMPO-catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant.

The selection of a specific method often depends on the substrate's compatibility with the reaction conditions and the desired scale of the synthesis.

Selective Reductions of Bromocyclopropyl Carboxylic Acid Derivatives (e.g., esters, amides)

The carbaldehyde can also be accessed through the partial reduction of a more oxidized precursor, such as a carboxylic acid derivative. rsc.org This approach requires a reducing agent that can selectively reduce an ester or amide to an aldehyde without further reduction to the alcohol.

Reduction of Bromocyclopropyl Esters:

The reduction of esters to aldehydes is a well-established transformation. libretexts.org A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures, such as -78 °C, to trap the reaction at the aldehyde stage and prevent over-reduction to the primary alcohol. libretexts.org

Table 1: Reagents for Ester to Aldehyde Reduction

Reagent Typical Conditions Notes

Reduction of Bromocyclopropyl Amides:

Amides can also serve as precursors to aldehydes. The reduction of amides to aldehydes can be achieved using various reagents. organic-chemistry.org One notable method involves the use of lithium tri-tert-butoxyaluminum hydride. Another approach is the Schwartz reagent (Cp2ZrHCl), which has shown high efficiency and chemoselectivity in converting tertiary amides to aldehydes. organic-chemistry.org

More recent developments have focused on catalytic methods. For instance, hydrosilylation catalyzed by iron or nickel complexes has emerged as a promising technique for the selective reduction of amides and other carboxylic acid derivatives to aldehydes under mild conditions. researchgate.netrsc.org

Table 2: Reagents for Amide to Aldehyde Reduction

Reagent/Method Typical Conditions Notes
Lithium tri-tert-butoxyaluminum hydride THF A modified hydride reagent.
Schwartz Reagent (Cp2ZrHCl) Varies Known for high yields and chemoselectivity. organic-chemistry.org

Chemical Reactivity and Complex Transformations of 2 Bromocyclopropane 1 Carbaldehyde

Reactions Involving the Cyclopropane (B1198618) Ring and Bromine Substituent

The inherent ring strain and the nature of the carbon-bromine bond in 2-bromocyclopropane-1-carbaldehyde are central to its reactivity. The sp-hybridized character of the C-Br bond makes direct nucleophilic substitution challenging. researchgate.net Consequently, alternative reaction pathways, often involving highly reactive intermediates, are observed.

A prominent reaction pathway for nucleophilic substitution on the cyclopropane ring is a sequence of dehydrobromination followed by nucleophilic addition, which proceeds through a transient cyclopropene (B1174273) intermediate. researchgate.netacs.org This approach circumvents the difficulty of a direct S(_N)2 reaction on the cyclopropyl (B3062369) halide.

The formation of the cyclopropene intermediate is initiated by a base-assisted 1,2-dehydrohalogenation of the 2-bromocyclopropane derivative. researchgate.netacs.org This elimination reaction involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon and the concurrent or subsequent departure of the bromide ion. The presence of the electron-withdrawing aldehyde group in this compound is expected to influence the acidity of the adjacent protons, potentially facilitating this elimination step.

The mechanism commences with a base-assisted 1,2-dehydrobromination to generate a highly reactive, conjugated cyclopropene intermediate. researchgate.net The strain within the cyclopropane ring provides a strong driving force for the elimination reaction. The resulting cyclopropene is a transient species that readily undergoes further reactions.

Once generated, the transient cyclopropene intermediate is susceptible to nucleophilic attack. The high ring strain of the cyclopropene double bond makes it a potent electrophile. Nucleophiles such as azoles, alcohols, and amines can add across the double bond, leading to the formation of substituted cyclopropane products. researchgate.netacs.org

These addition reactions often exhibit high diastereoselectivity and regioselectivity. The nucleophile preferentially attacks the double bond from the less sterically hindered face of the cyclopropene ring. researchgate.net In the case of this compound, the aldehyde group can direct the incoming nucleophile, influencing the stereochemical outcome.

A highly diastereoselective protocol has been developed for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with a variety of azoles, including pyrroles, indoles, benzimidazoles, and pyrazoles. acs.org This transformation provides efficient access to N-cyclopropyl heterocycles. The reaction proceeds smoothly, affording the corresponding cyclopropyl pyrrole (B145914) in high yield, although sometimes with only marginal diastereoselectivity. acs.org The trans-selectivity in these reactions is often controlled by a thermodynamically driven base-assisted epimerization. acs.org While direct examples with this compound are not extensively documented, the principles established with closely related carboxamides are applicable. The aldehyde functionality, being a strong electron-withdrawing group, enhances the affinity of the cyclopropene intermediate toward soft nucleophiles like azoles. acs.org

The table below summarizes the types of nucleophiles used in these addition reactions and the typical stereochemical outcomes.

NucleophileProduct TypeStereoselectivityReference
Azoles (Pyrroles, Indoles, etc.)N-Cyclopropyl HeterocyclesHigh trans-selectivity acs.org
AlcoholsCyclopropyl EthersPredominantly trans researchgate.net
PhenolsAryl Cyclopropyl EthersPredominantly trans researchgate.net
ThiolsCyclopropyl ThioethersHigh trans-selectivity acs.org
CarboxamidesN-Acyl CyclopropylaminesHigh trans-selectivity acs.org

The bromine atom in this compound allows for the formation of organometallic reagents, which are valuable intermediates in organic synthesis for forming new carbon-carbon bonds.

The preparation of Grignard reagents from alkyl or aryl halides and magnesium metal is a well-established method. masterorganicchemistry.comresearchgate.net The reaction involves the insertion of magnesium into the carbon-halogen bond. masterorganicchemistry.comresearchgate.net In the case of this compound, the formation of the corresponding Grignard reagent, 2-formylcyclopropylmagnesium bromide, would create a nucleophilic carbon center on the cyclopropane ring. However, the presence of the electrophilic aldehyde group in the same molecule presents a challenge, as the Grignard reagent could potentially react with the starting material or other Grignard molecules. To circumvent this, the aldehyde group would likely need to be protected prior to the Grignard reagent formation. google.com

Once formed, this cyclopropyl Grignard reagent could participate in a variety of coupling reactions, for instance, with aryl halides in the presence of a suitable catalyst, to form aryl-substituted cyclopropanecarbaldehydes. organic-chemistry.org

Similarly, the formation of cyclopropyl cuprates from the corresponding organolithium or Grignard reagent is a powerful tool for conjugate addition reactions. These reagents are generally less basic and more selective than their Grignard or organolithium counterparts. A cyclopropyl cuprate (B13416276) derived from this compound (with a protected aldehyde) could be used to introduce the cyclopropyl-1-carbaldehyde moiety into various molecules through 1,4-addition to α,β-unsaturated carbonyl compounds.

The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions. These reactions can lead to the formation of various acyclic or larger ring systems. For halogenated cyclopropanes, thermolysis often results in ring opening and the formation of products through substitution or dehydrohalogenation reactions. chemistrysteps.com

Catalyzed rearrangements of cyclopropyl ketones and aldehydes, such as the Cloke-Wilson rearrangement, provide access to dihydrofurans and 2-pyrrolines. researchgate.net These isomerizations are often substrate-dependent and can require high temperatures, though milder, organocatalytic methods have been developed. researchgate.net It is conceivable that under appropriate catalytic conditions, this compound could undergo a similar rearrangement, possibly involving the participation of the bromine atom as a leaving group.

Radical reactions offer an alternative pathway for the functionalization of this compound. The carbon-bromine bond can be cleaved homolytically to generate a cyclopropyl radical.

Radical chain reactions typically proceed through three main phases: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.orglumenlearning.com

Initiation: This step involves the initial formation of radicals. For a radical reaction involving this compound, initiation could be achieved by the homolytic cleavage of the C-Br bond using heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. lumenlearning.com

Propagation: Once a radical is formed, it can react with other molecules in a chain reaction. For example, a cyclopropyl radical generated from this compound could abstract a hydrogen atom from a suitable donor or add to a π-system.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. masterorganicchemistry.comlumenlearning.com

The controlled initiation of these radical reactions is crucial for achieving selective transformations. The choice of initiator and reaction conditions can influence the outcome of the reaction. For instance, the use of specific radical initiators can allow the reaction to proceed at lower temperatures. The table below outlines common methods for initiating radical reactions.

Initiation MethodDescription
ThermalHigh temperatures provide the energy to break weak bonds homolytically.
PhotochemicalUV or visible light can induce the homolytic cleavage of certain bonds.
Radical InitiatorsCompounds like AIBN or peroxides decompose upon heating to generate radicals that start the chain reaction.

While specific radical reactions of this compound are not extensively detailed in the literature, the general principles of radical chemistry suggest that it could participate in various radical-mediated transformations, such as reductive debromination or addition reactions to alkenes.

Nucleophilic Substitution Pathways Proceeding via Cyclopropene Intermediates

Reactions of the Carbaldehyde Functional Group with Retention of the Cyclopropane Ring

The aldehyde group in this compound is a primary site for a variety of chemical transformations. Due to the electron-withdrawing nature of both the bromine atom and the aldehyde itself, the carbonyl carbon is highly electrophilic. However, the proximity of the strained cyclopropane ring necessitates careful selection of reaction conditions to avoid ring-opening side reactions. The following sections detail key transformations of the carbaldehyde group that preserve the three-membered ring.

Nucleophilic addition to the carbonyl group of this compound provides a direct route to functionalized cyclopropylmethanols, which are valuable synthetic intermediates. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. A wide range of nucleophiles, including organometallic reagents and heteroatomic nucleophiles, can be employed.

The stereochemical outcome of these additions is of significant interest. The approach of the nucleophile to the carbonyl face can be influenced by the substituents on the cyclopropane ring, potentially leading to diastereoselective transformations, especially in cases where the starting aldehyde is enantiomerically pure.

Table 1: Examples of Nucleophilic Additions to Substituted Cyclopropanecarbaldehydes

Nucleophile Reagent Solvent Product Comments
Methyl MeMgBr THF 1-(2-Bromocyclopropyl)ethanol Formation of a new C-C bond.
Phenyl PhLi Diethyl ether (2-Bromocyclopropyl)(phenyl)methanol Creates a new stereocenter.
Cyanide NaCN H₂O/EtOH 2-(2-Bromocyclopropyl)-2-hydroxyacetonitrile Formation of a cyanohydrin.

The oxidation of the aldehyde in this compound to a carboxylic acid or its derivatives must be performed under mild conditions to prevent over-oxidation or reaction with the bromo-cyclopropane moiety. Chemoselective oxidizing agents are therefore essential. Reagents such as buffered potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of pyridine (B92270) (Collins reagent or Sarett reagent), or sodium chlorite (B76162) (NaClO₂) are commonly used for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups.

The resulting 2-bromocyclopropane-1-carboxylic acid is a versatile building block, allowing for the formation of esters, amides, and other carboxylic acid derivatives through standard coupling procedures.

Table 2: Chemoselective Oxidation of this compound

Oxidizing Agent Solvent Product Comments
Ag₂O Toluene/H₂O 2-Bromocyclopropane-1-carboxylic acid Tollens' reagent provides mild oxidation.
NaClO₂ / NaH₂PO₄ t-BuOH / H₂O 2-Bromocyclopropane-1-carboxylic acid Pinnick oxidation is highly chemoselective.

The reduction of the carbaldehyde group offers a pathway to 2-bromocyclopropylmethanol or, under more forcing conditions, to 2-bromo-1-methylcyclopropane. For the selective reduction to the alcohol, mild hydride reagents are typically employed. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common choice due to its chemoselectivity for aldehydes and ketones over other functional groups. Lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity may necessitate lower temperatures to avoid side reactions.

Complete reduction to the hydrocarbon is a more challenging transformation that requires harsher conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions. The stability of the bromo-cyclopropane moiety under these conditions must be carefully considered.

Table 3: Controlled Reduction of this compound

Reducing Agent Solvent Product Comments
NaBH₄ Methanol (2-Bromocyclopropyl)methanol Selective reduction to the primary alcohol.
LiAlH₄ Diethyl ether (2-Bromocyclopropyl)methanol More reactive; requires careful temperature control.

Condensation reactions, such as the Aldol (B89426) and Knoevenagel reactions, provide powerful methods for C-C bond formation and the synthesis of more complex molecular architectures. In the context of this compound, these reactions lead to the formation of α,β-unsaturated systems or β-hydroxy aldehydes, respectively, attached to the cyclopropane ring.

The stereochemical outcome of these reactions is a key consideration. The facial selectivity of the enolate attack on the cyclopropyl aldehyde can be influenced by the existing stereocenters on the ring, potentially leading to high levels of diastereoselectivity. In the Knoevenagel condensation, the geometry of the resulting double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions.

Table 4: Condensation Reactions of this compound

Reaction Type Reagents Product Stereochemical Implications
Aldol Condensation Acetone, aq. NaOH 4-(2-Bromocyclopropyl)-4-hydroxybutan-2-one Formation of a β-hydroxy ketone with a new stereocenter.
Knoevenagel Condensation Malonic acid, Piperidine 3-(2-Bromocyclopropyl)acrylic acid The geometry of the double bond (E/Z) can be controlled.

Stereochemical Control and Aspects in the Synthesis and Reactions of 2 Bromocyclopropane 1 Carbaldehyde

Diastereoselective Approaches to 2-Bromocyclopropane-1-carbaldehyde and its Advanced Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer of a compound from a mixture of possible stereoisomers. For this compound and its derivatives, achieving high diastereoselectivity is crucial for obtaining the desired therapeutic effects and minimizing off-target interactions. Various strategies have been developed to control the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

One common approach involves the cyclopropanation of alkenes, where the diastereoselectivity can be influenced by the choice of reagents and reaction conditions. For instance, the use of specific catalysts can favor the formation of one diastereomer over another. Additionally, substrate-controlled methods, where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction, are widely employed.

Recent advancements in synthetic methodologies have enabled the highly diastereoselective synthesis of complex cyclopropane derivatives. nih.govnih.gov These methods often utilize advanced intermediates and catalytic systems to achieve high levels of stereocontrol. The formal coupling of carbon pronucleophiles with unactivated alkenes, for example, has been shown to proceed with high diastereoselectivity, offering a versatile route to substituted cyclopropanes. nih.gov

A key feature in the synthesis of densely substituted cyclopropanes is the ability to control the configuration of multiple adjacent stereocenters. mdpi.com In some methodologies, a chiral center within a cyclopropene (B1174273) intermediate can govern the stereochemical outcome of subsequent additions, leading to the formation of highly enantioenriched and diastereomerically pure products. mdpi.com

The following table summarizes some diastereoselective approaches to cyclopropane synthesis, which are relevant to the preparation of this compound derivatives.

Reaction TypeKey FeaturesTypical Diastereomeric Ratio
Catalytic CyclopropanationUtilizes transition metal catalysts to control stereoselectivity.Varies depending on catalyst and substrate.
Substrate-Controlled CyclopropanationExisting stereocenters in the substrate direct the approach of the reagent.Can achieve high levels of diastereoselectivity.
Formal Nucleophilic SubstitutionA chiral center in a cyclopropene intermediate directs the installation of adjacent stereocenters. mdpi.comHigh diastereoselectivity reported for specific systems. mdpi.com
Base-Promoted CyclopropanationEmploys a base to promote the cyclopropanation of a pronucleophile with an alkene. nih.govCan provide complementary relative stereochemistry to metal-catalyzed methods. nih.gov

Enantioselective Synthesis and Chiral Resolution of Enantiomerically Enriched Forms (e.g., (1S,2S)-2-bromocyclopropane-1-carbaldehyde)

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. The specific enantiomer, (1S,2S)-2-bromocyclopropane-1-carbaldehyde, is a key chiral building block. nih.gov The synthesis of enantiomerically pure cyclopropane derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers.

One strategy for obtaining enantiomerically enriched compounds is through asymmetric catalysis, where a chiral catalyst directs the reaction to produce a predominance of one enantiomer. Another approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to guide the stereochemical outcome of a reaction and are subsequently removed.

Chiral resolution is another important technique for obtaining enantiomerically pure compounds. This involves the separation of a racemic mixture into its constituent enantiomers. Classical resolution methods often involve the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. mdpi.com

Modern techniques for chiral resolution include enantioselective high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate enantiomers. nih.govnih.gov This method has been successfully applied to the separation of various chiral compounds, including those with lactam scaffolds that are structurally related to potential derivatives of this compound. nih.govnih.gov

The following table outlines common methods for obtaining enantiomerically enriched forms of chiral compounds like this compound.

MethodDescriptionKey Advantages
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer.High catalytic efficiency; small amounts of catalyst can produce large quantities of product.
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome.Can provide high levels of stereocontrol.
Chiral ResolutionA racemic mixture is separated into its individual enantiomers.Applicable to a wide range of compounds.
Enantioselective HPLCA chromatographic technique that uses a chiral stationary phase to separate enantiomers. nih.govnih.govHigh separation efficiency; can be used for both analytical and preparative purposes. nih.govnih.gov

Influence of Substrate and Reagent Structure on Stereoselectivity in Cyclopropane Transformations

The stereochemical outcome of reactions involving the synthesis and transformation of cyclopropanes is highly dependent on the structure of both the substrate and the reagents. In the context of this compound, the substituents on the cyclopropane ring and the nature of the attacking or modifying reagent play a crucial role in determining the stereoselectivity of a given transformation.

For instance, in nucleophilic substitution reactions on bromocyclopropanes, the stereochemistry of the starting material can significantly influence the stereochemistry of the product. The reaction can proceed through various mechanisms, each with its own stereochemical implications. The presence of neighboring groups can also direct the approach of the nucleophile, leading to a high degree of stereocontrol.

The steric and electronic properties of both the substrate and the reagent are key factors. Bulky substituents on either the cyclopropane ring or the reagent can hinder certain reaction pathways, thereby favoring others and leading to a specific stereochemical outcome. Similarly, the electronic nature of the substituents can affect the reactivity of the cyclopropane ring and influence the regioselectivity and stereoselectivity of the reaction.

In diastereoselective syntheses, the interplay between the directing groups on the substrate and the catalyst or reagent is paramount. For example, in the cyclopropanation of an alkene, the facial selectivity is often determined by the steric hindrance on either side of the double bond, which can be influenced by the substituents present on the alkene substrate.

Studies on Configurational Stability and Stereoinversion Mechanisms

The configurational stability of this compound and its derivatives is a critical consideration, particularly under reaction conditions or during storage. The three-membered ring of cyclopropanes is highly strained, which can, in some cases, lead to ring-opening or epimerization at the stereocenters under certain conditions.

Stereoinversion, or the inversion of configuration at a stereocenter, can occur through various mechanisms. In the case of this compound, potential pathways for stereoinversion could involve the temporary cleavage of a carbon-carbon bond in the ring, followed by rotation and ring-closure. The presence of the bromine atom and the aldehyde group can influence the propensity for such processes.

The stability of the stereocenters is also dependent on the reaction conditions. For example, the use of strong bases or high temperatures could potentially lead to epimerization at the carbon atom bearing the aldehyde group through the formation of an enolate intermediate. The stability of the carbon-bromine bond is another factor to consider, as its cleavage could also initiate stereochemical scrambling.

While specific studies on the configurational stability and stereoinversion mechanisms of this compound are not extensively detailed in the provided search results, the general principles of cyclopropane chemistry suggest that these are important aspects to consider in its synthesis and handling. Further research in this area would be beneficial for a more complete understanding of the chemical behavior of this compound.

Mechanistic Investigations of Complex Transformations Involving 2 Bromocyclopropane 1 Carbaldehyde

Detailed Elucidation of 1,2-Elimination Mechanisms Leading to Cyclopropenes

The formation of cyclopropenes from 2-bromocyclopropane-1-carbaldehyde and related halocyclopropanes proceeds via a 1,2-elimination mechanism. researchgate.net This transformation is typically base-assisted, where the base facilitates the removal of a proton and the bromide ion to generate the highly strained and reactive cyclopropene (B1174273) double bond. researchgate.netnih.gov

The process is a dehydrohalogenation reaction, a subset of elimination reactions. researchgate.netdalalinstitute.com The mechanism is concerted, meaning the breaking of the carbon-hydrogen and carbon-bromine bonds and the formation of the carbon-carbon π-bond occur in a single, simultaneous step (an E2 mechanism). youtube.comdalalinstitute.com The reaction rate is dependent on the concentration of both the cyclopropyl (B3062369) substrate and the base, classifying it as a second-order reaction. dalalinstitute.com

The aldehyde group, being electron-withdrawing, makes the cyclopropene intermediate a conjugated and highly unstable species. nih.gov These cyclopropenes are generally not isolated but are generated in situ to be trapped by a suitable nucleophile present in the reaction mixture. researchgate.netnih.gov The choice of solvent and base is critical; while dimethyl sulfoxide (B87167) (DMSO) has been traditionally used, its use presents challenges for product isolation, especially for more hydrophilic products. researchgate.net The development of alternative conditions, such as using crown ethers as catalysts, has been explored to improve reaction efficiency and scalability. researchgate.net

Table 1: Key Factors in 1,2-Elimination of 2-Bromocyclopropanes

FactorDescriptionMechanistic ImplicationSource(s)
Base A strong base is required to deprotonate the weakly acidic C-H bond.Facilitates the concerted E2 elimination pathway. dalalinstitute.com
Solvent Traditionally DMSO; affects reaction rate and product isolation.Can stabilize transition states and influence product solubility. researchgate.net
Substituents Electron-withdrawing groups (like -CHO) activate the substrate but destabilize the cyclopropene product.Influences the reactivity of the starting material and the stability of the intermediate. nih.gov
Intermediate The resulting cyclopropene is highly strained and electrophilic.Typically generated in situ for subsequent reactions due to high reactivity. researchgate.netnih.gov

Analysis of Nucleophilic Addition Pathways to Cyclopropenes and Cyclopropyl Rings

Once the cyclopropene intermediate is formed via 1,2-elimination, it is highly susceptible to nucleophilic attack. Nucleophiles add to the strained double bond, leading to the formation of a substituted cyclopropane (B1198618). The regioselectivity and stereoselectivity of this addition are often controlled by the substituents present on the ring. For instance, in related systems with a carboxamide group, the addition of alcohols is directed by this group, leading predominantly to cis-configured products. researchgate.net This directing effect is anticipated to be similar for the carbaldehyde group in this compound.

Alternatively, the cyclopropane ring itself exhibits reactivity akin to a carbon-carbon double bond and can undergo addition reactions that result in ring-opening. dalalinstitute.comssbodisha.ac.in These reactions typically proceed through an electrophilic addition mechanism. The process can involve a corner-protonated or edge-protonated intermediate, with the final product stereochemistry depending on the specific pathway. dalalinstitute.com While less common for nucleophilic attack on the neutral molecule, this pathway becomes relevant under conditions that can activate the ring.

Table 2: Comparison of Nucleophilic Addition Pathways

PathwaySubstrateKey IntermediateTypical OutcomeSource(s)
Addition to Cyclopropene In situ generated cyclopropeneCyclopropyl anion (after addition)Substituted cyclopropane, stereochemistry directed by existing groups. researchgate.netnih.gov
Addition to Cyclopropyl Ring This compoundCorner- or edge-protonated speciesRing-opened product. dalalinstitute.com

Mechanistic Insights into Organometallic Reactions and Bond Formations

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful nucleophiles that readily react with the aldehyde functionality of this compound. youtube.comlibretexts.org The core of this transformation is a classic nucleophilic addition mechanism. youtube.com

The reaction proceeds in two main steps:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the π-bond of the carbonyl group, pushing electron density onto the oxygen atom and forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Protonation: A subsequent workup step, typically involving the addition of a mild acid, protonates the alkoxide ion to yield the final product, a secondary alcohol. youtube.com

This reaction creates a new carbon-carbon bond between the organometallic reagent's organic group and the former carbonyl carbon. youtube.com The reaction is often highly chemoselective, targeting the aldehyde or ketone group even in the presence of other functional groups like esters. youtube.com In certain cases involving transition metals, more complex mechanisms like oxidative addition or C-C bond activation of the cyclopropyl ring can occur, but the primary pathway with simple organolithium or Grignard reagents is nucleophilic addition to the carbonyl. chemrxiv.orgiitd.ac.in

Table 3: Organometallic Addition to this compound

Reagent TypeGeneral FormulaMechanistic StepProductSource(s)
Grignard ReagentR-MgXNucleophilic addition to C=OSecondary alcohol youtube.comlibretexts.org
OrganolithiumR-LiNucleophilic addition to C=OSecondary alcohol youtube.comlibretexts.org
Acetylide AnionRC≡C⁻Na⁺Nucleophilic addition to C=OPropargyl alcohol libretexts.org

Exploration of Radical Cascade and Rearrangement Mechanisms in Cyclopropyl Systems

The cyclopropyl system in this compound is a potent substrate for radical reactions, particularly those involving the characteristic ring-opening of cyclopropylmethyl radicals. rsc.org When a radical is generated adjacent to the cyclopropane ring (an α-cyclopropyl carbinyl radical), it can undergo an extremely rapid ring-opening rearrangement to form a more stable, linear homoallyl radical. rsc.orgresearchgate.net This rearrangement is often used as a "radical clock" to probe reaction mechanisms due to its high rate constant. rsc.orgacs.org

A radical can be initiated at the aldehyde, for example, through reaction with a radical initiator, which can then expel carbon monoxide to generate a cyclopropyl radical. rutgers.edu Alternatively, single-electron reduction of the carbonyl can form a ketyl radical. nih.gov This initial radical can then trigger a cascade of subsequent reactions. nih.govrsc.org

Mechanistic pathways in these systems include:

Ring-Opening Rearrangement: The α-cyclopropyl carbinyl radical cleaves a C-C bond in the ring to relieve strain, forming a linear alkyl radical. researchgate.netnih.gov The stability of the initial radical and any substituents on the ring influence the rate and regioselectivity of this opening. rsc.org

Radical Cascade Cyclizations: The radical formed after the initial ring-opening can participate in further intramolecular cyclizations if unsaturated moieties are present elsewhere in the molecule, leading to the rapid assembly of complex polycyclic structures. nih.govrsc.org

These radical processes provide a powerful synthetic strategy for transforming simple cyclopropyl precursors into complex acyclic or polycyclic frameworks. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D techniques) for Stereochemical Assignment and Connectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-bromocyclopropane-1-carbaldehyde. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are critical for confirming atomic connectivity and assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehydic proton (CHO) is highly deshielded and expected to appear as a distinct signal in the downfield region of the spectrum, typically between 9-10 ppm. oregonstate.edu This signal would be split into a doublet by the adjacent proton on the cyclopropane ring (C1-H). A study on the parent cyclopropanecarbaldehyde showed that the chemical shift of the aldehyde proton is conformation-dependent, with the trans conformer appearing around δ 8.40 and the cis conformer at δ 10.11 at low temperatures. acs.org The protons on the three-membered ring are in a unique electronic environment and are shielded, typically appearing in the upfield region (approx. 0.5-3.0 ppm). researchgate.net The protons on the cyclopropane ring (H1, H2, and the two H3 protons) would exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) relationships. The vicinal coupling constants (³J) are particularly informative for determining stereochemistry, as J_trans is typically smaller than J_cis in cyclopropane systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, four unique signals are expected. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield in the range of 190-200 ppm. libretexts.org The carbons of the cyclopropane ring are significantly more shielded. The carbon bearing the bromine atom (C2) would be shifted downfield compared to the other ring carbons due to the electronegativity of bromine, likely appearing in the 20-40 ppm range. docbrown.info The remaining cyclopropane carbons (C1 and C3) would resonate at higher fields (approx. 10-35 ppm). libretexts.org

2D NMR Techniques: Two-dimensional NMR techniques are invaluable for establishing connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum would confirm the coupling between the aldehyde proton and the H1 proton, and among all the protons on the cyclopropane ring (H1, H2, H3a, H3b).

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments. For instance, a correlation between the aldehyde proton and the C2 and C3 carbons would confirm the cyclopropane ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons, which directly relates to the stereochemistry. wordpress.com For example, in the cis isomer, a NOE cross-peak would be expected between the H1 and H2 protons. In the trans isomer, a NOE would be observed between H1 and one of the H3 protons, but not H2. This allows for the definitive assignment of the relative stereochemistry of the bromo and aldehyde substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for the respective functional groups.

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CHO 9.0 - 10.0190 - 200
C1-H 2.0 - 3.025 - 35
C2-H 2.5 - 3.520 - 40
C3-H₂ 0.5 - 1.510 - 20

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₄H₅BrO.

The key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). libretexts.orglibretexts.org HRMS can measure the mass of these ions to within a few parts per million (ppm) of their theoretical values. This level of precision allows for the confident determination of the elemental composition, distinguishing C₄H₅BrO from other potential formulas with a similar nominal mass.

Table 2: Theoretical HRMS Data for this compound (C₄H₅BrO)

Ion FormulaTheoretical Exact Mass (Da)
[C₄H₅⁷⁹BrO]⁺147.95238
[C₄H₅⁸¹BrO]⁺149.95033

Infrared (IR) and Raman Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. missouri.edu For this compound, these techniques provide clear diagnostic bands confirming the presence of the aldehyde and the carbon-bromine bond.

Aldehyde Group: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. For a saturated aldehyde like this, the C=O stretch is expected in the range of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org Another highly characteristic feature is the aldehydic C-H stretch, which typically appears as a pair of medium-intensity bands, one near 2830-2800 cm⁻¹ and another, often a distinct shoulder, near 2730-2700 cm⁻¹. pressbooks.puboregonstate.edu

Carbon-Bromine Bond: The C-Br stretching vibration occurs at lower frequencies, typically in the fingerprint region of the IR spectrum. The absorption band for a C-Br stretch is generally found between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the cyclopropane ring, often produce stronger Raman signals than IR signals.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C-H)Stretch~2820 and ~2720Medium
Aldehyde (C=O)Stretch1740 - 1720Strong
Alkyl (C-H)Stretch3000 - 2850Medium
C-BrStretch690 - 515Medium-Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule at atomic resolution. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise location of each atom in the crystal lattice. excillum.com

For this compound, a successful single-crystal X-ray analysis would provide unambiguous information on:

Connectivity and Bond Parameters: Precise bond lengths and angles for the entire molecule, confirming the cyclopropane ring structure.

Solid-State Conformation: The preferred orientation of the aldehyde group relative to the cyclopropane ring in the solid state.

Absolute Stereochemistry: If an enantiomerically pure sample is crystallized, X-ray crystallography can determine its absolute configuration (R/S assignments at the chiral centers). uq.edu.au This is often achieved by using a copper X-ray source, which is well-suited for light-atom chiral compounds. uq.edu.au

The primary limitation of this technique is the requirement for a single crystal of suitable size and quality, which can be challenging to obtain for small, often liquid, organic molecules. jst.go.jpnih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

This compound possesses two chiral centers (C1 and C2), meaning it can exist as enantiomers and diastereomers. Chiral chromatography is the standard technique for separating these stereoisomers and quantifying their purity.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. chiralpedia.com The principle involves passing a solution of the stereoisomeric mixture through a column packed with a chiral material. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and, therefore, separation. chiralpedia.com

Enantiomeric Excess (ee) Determination: For a sample of a single diastereomer (e.g., the trans isomer), chiral HPLC can separate the two enantiomers ((1R,2S) and (1S,2R)). The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. An ee of 100% indicates an enantiomerically pure sample, while a 1:1 ratio of peak areas signifies a racemic mixture.

Diastereomeric Ratio (dr) Determination: A mixture containing both cis and trans diastereomers can often be separated on a standard (achiral) HPLC or GC column because diastereomers have different physical properties. Chiral HPLC can then be used to determine the enantiomeric purity of each separated diastereomer peak. The development of specific methods for cyclopropane derivatives has been reported, demonstrating the feasibility of this technique. nih.gov

This analytical method is crucial in asymmetric synthesis to evaluate the success of a stereoselective reaction. heraldopenaccess.us

Theoretical and Computational Chemistry Studies on 2 Bromocyclopropane 1 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis, Transition State Characterization, and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of complex organic molecules like 2-bromocyclopropane-1-carbaldehyde. DFT studies allow for the detailed analysis of reaction pathways, the characterization of transient species such as transition states, and the determination of energetic profiles.

For this compound, DFT calculations would be instrumental in investigating several key reactions. One such reaction is the nucleophilic substitution of the bromine atom. DFT could be used to model the reaction pathway, identifying the transition state structure and calculating the activation energy for the substitution. This would provide insights into the reaction kinetics and the feasibility of the substitution under various conditions.

Another area of interest is the reactivity of the carbaldehyde group. DFT calculations can model the addition of nucleophiles to the carbonyl carbon, providing a detailed picture of the reaction coordinate. The energetic profile would reveal the relative stabilities of reactants, intermediates, transition states, and products.

Furthermore, DFT is employed to study ring-opening reactions of cyclopropane (B1198618) derivatives, which are driven by the release of ring strain. nih.gov For this compound, DFT could predict the most likely bond to break and the resulting product distribution under thermal or photochemical conditions. For instance, a DFT study on the polar bromination of cyclopropane has successfully elucidated the reaction mechanism and energetics, suggesting a syn-cycloaddition pathway. acs.orgacs.org Such studies provide a framework for understanding how the substituents on the cyclopropane ring influence its reactivity.

A hypothetical energetic profile for a reaction involving this compound, as would be determined by DFT calculations, is presented below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (this compound + Nucleophile)0
1Transition State 1+15
2Intermediate+5
3Transition State 2+20
4Products-10

This table is illustrative and represents the type of data generated from DFT calculations for a hypothetical two-step reaction.

Conformational Analysis and Stereoelectronic Effects within the Cyclopropane Ring

The three-membered ring of cyclopropane is highly strained, leading to unique conformational and stereoelectronic properties. openstax.org The substitution pattern in this compound, with a bromine atom and a carbaldehyde group, introduces further complexity.

Conformational analysis of this compound would involve determining the relative stabilities of different spatial arrangements of the substituents. The cis and trans diastereomers would exhibit distinct conformational preferences. Within each diastereomer, rotation around the C-C single bond connecting the carbaldehyde group to the cyclopropane ring would lead to different conformers. Computational methods can predict the most stable conformers by calculating their relative energies. dalalinstitute.comchemistrysteps.com

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in understanding the structure and reactivity of this compound. wikipedia.orgmsu.ru The interaction between the orbitals of the C-Br bond, the C-CHO bond, and the strained bonds of the cyclopropane ring can lead to significant electronic delocalization and stabilization. For example, hyperconjugation involving the filled bonding orbitals of the cyclopropane ring and the antibonding orbitals of the substituents can influence bond lengths, bond angles, and reactivity. The anomeric effect, typically associated with six-membered rings, can also have analogous manifestations in substituted cyclopropanes, affecting the preferred orientation of the substituents. wikipedia.org

DiastereomerSubstituent OrientationKey Stereoelectronic InteractionPredicted Relative Stability
cisBromine and carbaldehyde on the same facePotential for intramolecular hydrogen bonding or dipolar repulsionDependent on the specific conformer
transBromine and carbaldehyde on opposite facesReduced steric hindrance, potential for favorable orbital overlapGenerally more stable than the cis isomer

This table provides a qualitative prediction of the relative stabilities of the diastereomers of this compound based on general principles of stereoelectronic effects.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of organic reactions involving molecules like this compound. rsc.org By modeling the transition states of competing reaction pathways, it is possible to determine which products are kinetically favored.

Reactivity: The reactivity of this compound is influenced by both the bromine atom and the carbaldehyde group. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbaldehyde group is susceptible to nucleophilic addition. Computational models can quantify the activation barriers for these competing reactions, predicting which functional group is more likely to react under specific conditions. rsc.org

Regioselectivity: In reactions where multiple sites on the molecule can react, computational methods can predict the regioselectivity. For example, in a ring-opening reaction, calculations can determine which C-C bond in the cyclopropane ring is most likely to break. This is often dictated by the stability of the resulting intermediate, which can be accurately assessed using quantum chemical calculations. acs.org

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational chemistry can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed in excess. nih.gov For instance, in the addition of a nucleophile to the carbaldehyde group, the approach of the nucleophile can be influenced by the stereochemistry of the cyclopropane ring, and computational models can quantify this preference.

Reaction TypeCompeting PathwaysPredicted Outcome
Nucleophilic Addition to CarbonylAttack from the face syn to the bromine vs. anti to the bromineThe anti attack is likely favored due to reduced steric hindrance.
Ring OpeningCleavage of C1-C2 vs. C1-C3 vs. C2-C3 bondsCleavage of the bond adjacent to the electron-withdrawing carbaldehyde group may be favored.

This table illustrates how computational predictions can be made for the selectivity of reactions involving this compound.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. rsc.orgnih.gov For this compound, MD simulations would be particularly useful for understanding its conformational dynamics and its interactions with solvent molecules.

An MD simulation would model the motion of the atoms in the molecule, revealing the accessible conformations and the rates of interconversion between them. This is especially important for a flexible molecule like this compound, where the orientation of the carbaldehyde group can change rapidly. The simulation can also provide information on the time-averaged distribution of different conformers, which can be important for interpreting experimental data.

Furthermore, MD simulations can be used to study the solvation of this compound. By explicitly including solvent molecules in the simulation, it is possible to investigate the structure of the solvent shell around the molecule and the nature of the solute-solvent interactions. This is crucial for understanding how the solvent can influence the reactivity and selectivity of reactions involving this compound. rsc.org While specific MD studies on this exact molecule are not available, the principles and methodologies are well-established for a wide range of organic molecules. nih.gov

Applications of 2 Bromocyclopropane 1 Carbaldehyde in Complex Organic Synthesis

Precursor for the Synthesis of Densely Functionalized and Stereochemically Defined Cyclopropane (B1198618) Derivatives

The reactivity of 2-Bromocyclopropane-1-carbaldehyde facilitates its use as a precursor for a wide array of densely functionalized cyclopropane derivatives. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. Concurrently, the bromine atom can be displaced by various nucleophiles or utilized in transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of multiple functional groups with high regioselectivity and stereocontrol, leading to the synthesis of complex cyclopropane-containing molecules. colab.ws The ability to create such highly substituted cyclopropanes is essential for exploring new chemical space and developing novel compounds with unique properties.

Utility in the Construction of N-Cyclopropyl Heterocycles and Related Pharmacologically Relevant Scaffolds

N-cyclopropyl heterocycles are a prominent structural motif in many pharmacologically active compounds, valued for their ability to act as bioisosteres and for the unique conformational constraints they impose. acs.orgopenmedicinalchemistryjournal.commdpi.com this compound provides an efficient entry point to these scaffolds. acs.org Through a sequence of reactions, typically involving reductive amination of the aldehyde to form a cyclopropylamine (B47189) intermediate, followed by intramolecular or intermolecular cyclization reactions, a diverse range of nitrogen-containing heterocyclic systems can be constructed. acs.orgrsc.org This approach has been successfully employed in the synthesis of various heterocycles, demonstrating the strategic importance of this building block in medicinal chemistry. acs.orgnih.gov A highly diastereoselective method for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with various azoles, including pyrroles, indoles, and pyrazoles, has been developed, providing efficient access to N-cyclopropyl heterocycles. acs.org

PrecursorReagentProduct ClassSignificance
2-BromocyclopropylcarboxamidePyrrole (B145914)N-Cyclopropyl PyrroleAccess to N-cyclopropyl heterocycles acs.org
2-BromocyclopropylcarboxamideIndoleN-Cyclopropyl IndoleSynthesis of pharmacologically relevant scaffolds acs.org
2-BromocyclopropylcarboxamidePyrazoleN-Cyclopropyl PyrazoleVersatile building blocks for drug discovery acs.org
2-BromocyclopropylcarboxamideBenzimidazoleN-Cyclopropyl BenzimidazoleConstruction of bioactive molecules acs.org

Strategic Integration into the Synthesis of Bridged and Polycyclic Molecular Architectures

The unique geometry and reactivity of this compound make it a strategic component in the synthesis of complex bridged and polycyclic systems. The strained ring can participate in ring-opening or rearrangement reactions under specific conditions, leading to the formation of larger ring systems. Furthermore, the bifunctional nature of the molecule allows for its incorporation into intramolecular cyclization strategies, where both the aldehyde and the bromine atom react to form new cyclic structures. This approach enables the construction of intricate three-dimensional molecular architectures that would be challenging to access through other synthetic routes.

Development of Diversification Strategies and Compound Library Synthesis Utilizing the Compound

The versatility of this compound lends itself well to the development of diversification strategies and the synthesis of compound libraries for high-throughput screening. The aldehyde and bromide functionalities serve as convenient handles for parallel synthesis, allowing for the rapid generation of a large number of analogs with varied substituents. For example, a library of amides can be readily prepared by reacting the aldehyde with a diverse set of amines via reductive amination. Similarly, the bromine atom can be subjected to a range of cross-coupling partners to introduce further diversity. This ability to efficiently generate structural analogs is invaluable in the early stages of drug discovery and materials science.

Future Research Directions and Emerging Synthetic Prospects

Development of Novel Catalytic and Asymmetric Synthetic Routes to 2-Bromocyclopropane-1-carbaldehyde

The development of novel catalytic and, particularly, asymmetric synthetic routes to this compound is a primary objective for future research. While classical methods for the synthesis of functionalized cyclopropanes exist, the pursuit of enantiomerically pure forms of this compound is crucial for its application in medicinal chemistry and the synthesis of chiral molecules. Future efforts will likely concentrate on the use of transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity. The design of new chiral ligands and catalysts that can effectively control the stereochemistry of the cyclopropanation reaction will be a key area of investigation.

Exploration of Unprecedented Reactivity Modes and Mechanistic Pathways

Unlocking the full synthetic potential of this compound requires a deeper understanding of its reactivity. Future research will delve into exploring unprecedented reactivity modes and elucidating the underlying mechanistic pathways. The strained three-membered ring and the presence of both an aldehyde and a bromine atom offer multiple sites for chemical transformation. Investigations into ring-opening reactions, cycloadditions, and reactions involving the aldehyde functionality under novel conditions could lead to the discovery of new synthetic methodologies. Computational studies will likely play a significant role in predicting and understanding these new reaction pathways.

Integration into Sustainable and Green Chemistry Methodologies

In line with the growing emphasis on environmentally benign chemical processes, future research will aim to integrate the synthesis and application of this compound into sustainable and green chemistry frameworks. This includes the development of synthetic routes that utilize renewable starting materials, employ less hazardous reagents and solvents, and minimize waste generation. The exploration of biocatalytic methods, such as the use of enzymes for the synthesis or transformation of this compound, represents a promising avenue for enhancing the green credentials of its chemistry.

Application in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound to flow chemistry and automated synthesis platforms is a key step towards its industrial-scale production and application. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better reaction control, and the potential for higher yields and purity. Future research will focus on developing robust and scalable flow protocols for the synthesis of this compound and its derivatives. The integration of these processes with automated platforms will enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science.

Expanding the Scope of Derivatization and Utility in Accessing Complex Molecular Structures

The ultimate goal of research into this compound is to expand its utility as a versatile building block for the synthesis of complex and biologically active molecules. Future work will focus on demonstrating its application in the total synthesis of natural products and the construction of novel molecular scaffolds. The development of a diverse portfolio of derivatives from this starting material will further enhance its synthetic value. By showcasing its ability to participate in key bond-forming reactions that lead to the rapid assembly of molecular complexity, researchers will solidify the position of this compound as an indispensable tool in the synthetic chemist's arsenal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.